molecular formula C4H12ClN B1474347 N-Butyl-D9-amine hcl CAS No. 344298-86-8

N-Butyl-D9-amine hcl

Cat. No. B1474347
CAS RN: 344298-86-8
M. Wt: 118.65 g/mol
InChI Key: ICXXXLGATNSZAV-SRKCJUICSA-N
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Description

Physical And Chemical Properties Analysis

  • Stability : Stable if stored under recommended conditions; re-analyze after three years for chemical purity .

Scientific Research Applications

Corrosion Inhibition

N-Butyl amine has been effectively utilized in the modification of epoxy resin, resulting in a significant reduction in the corrosion of aluminium in HCl solutions. The study demonstrated that the product, when used as an acid inhibitor, achieved a corrosion rate reduction of up to 92% with an inhibitor concentration of 100 ppm. This finding is crucial for industries dealing with metal preservation and emphasizes the potential of N-Butyl amine derivatives in corrosion protection (Oki et al., 2013).

Organic Synthesis and Catalysis

In organic chemistry, N-Butyl amine-related compounds have been used in various synthetic processes. For instance, t-Butyl N,N-dibromocarbamate, a compound related to N-Butyl amine, has been utilized for the aminobromination of terminal alkenes, indicating its role in introducing amine functionalities in organic molecules (Klepacz & Zwierzak, 2001). Similarly, butyltin(IV) complexes involving N,C,N′-coordination were synthesized and analyzed for their structural and reaction properties, highlighting the versatility of N-Butyl amine derivatives in organometallic chemistry (Thoonen et al., 2006).

Sensor Development

N-Butyl amine has been utilized in the construction of fiber-optic sensor systems for chemical vapor detection. Specifically, the response of the sensor system towards N-Butyl amine vapor was explored, demonstrating the potential of N-Butyl amine in the development of sensitive detection systems for chemical compounds (Kittidechachan et al., 2008).

Catalytic CO2 Capture

N-Butyl amine derivatives have been explored for their potential in capturing CO2, an essential process in combating climate change. A study using a room temperature ionic liquid incorporating a cation with an appended amine group derived from N-Butyl amine demonstrated the material's ability to reversibly sequester CO2, indicating its potential use in industrial CO2 capture and sequestration processes (Bates et al., 2002).

Mechanism of Action

Target of Action

N-Butyl-D9-amine hydrochloride, similar to its non-deuterated counterpart butylamine, primarily targets enzymes such as Candidapepsin-2 found in yeast . These enzymes play a crucial role in the metabolic processes of the organism.

Mode of Action

The interaction of N-Butyl-D9-amine hydrochloride with its targets involves the formation of complexes with metal ions . This interaction results in changes in the enzymatic activity of the target, thereby influencing the metabolic processes within the organism .

Biochemical Pathways

N-Butyl-D9-amine hydrochloride affects various biochemical pathways. It exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . These reactions can influence downstream effects, including the regulation of metabolic pathways and enzymatic activities.

Pharmacokinetics

It is known that butylamine, a similar compound, is a weak base . This property could influence its bioavailability and distribution within the body.

Action Environment

The action, efficacy, and stability of N-Butyl-D9-amine hydrochloride can be influenced by various environmental factors. For instance, its stability is affected by storage conditions . Furthermore, its action and efficacy can be influenced by factors such as pH and the presence of other compounds in the environment .

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXXLGATNSZAV-SRKCJUICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344298-86-8
Record name 1-Butan-1,1,2,2,3,3,4,4,4-d9-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344298-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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